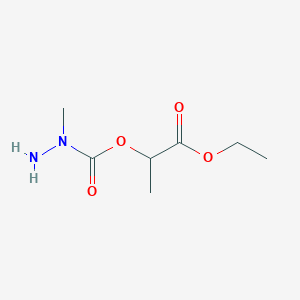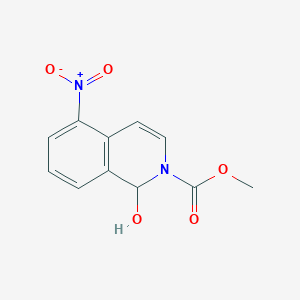
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group, a hydroxyl group, and a carboxylate ester group attached to the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the isoquinoline ring using a nitrating agent such as nitric acid.
Hydroxylation: Adding a hydroxyl group to the desired position on the isoquinoline ring.
Esterification: Converting the carboxylic acid group to a carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinolines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
相似化合物的比较
Similar Compounds
Methyl 1-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the nitro group.
Methyl 5-nitroisoquinoline-2(1H)-carboxylate: Lacks the hydroxyl group.
Methyl 1-hydroxy-5-aminoisoquinoline-2(1H)-carboxylate: Has an amino group instead of a nitro group.
Uniqueness
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
属性
CAS 编号 |
65325-48-6 |
|---|---|
分子式 |
C11H10N2O5 |
分子量 |
250.21 g/mol |
IUPAC 名称 |
methyl 1-hydroxy-5-nitro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)12-6-5-7-8(10(12)14)3-2-4-9(7)13(16)17/h2-6,10,14H,1H3 |
InChI 键 |
ZZYUTJCNVKQMKT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C=CC2=C(C1O)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


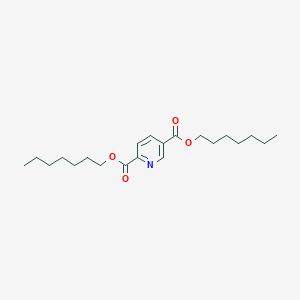

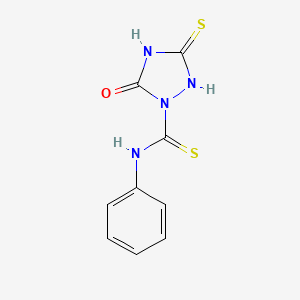

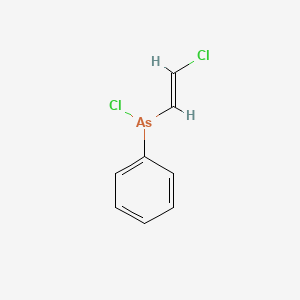
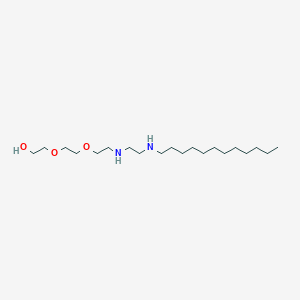
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
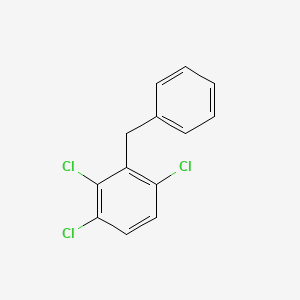
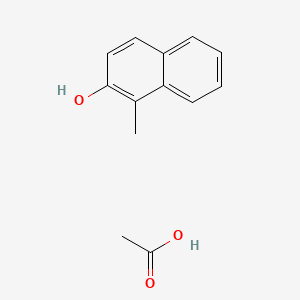
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

